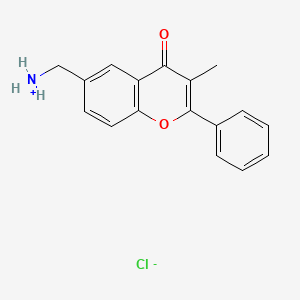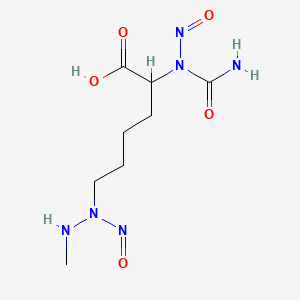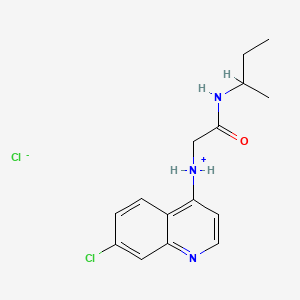
Ureidosuccinic acid dihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ureidosuccinic acid dihydrazide is a chemical compound with the molecular formula C5H12N6O3 It is a derivative of ureidosuccinic acid, which is an intermediate in the biosynthesis of pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ureidosuccinic acid dihydrazide can be synthesized through the reaction of ureidosuccinic acid with hydrazine hydrate. The reaction typically involves the use of an alcohol solvent and a catalyst to facilitate the formation of the dihydrazide. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and isolation of the compound to achieve the desired purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ureidosuccinic acid dihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ureidosuccinic acid dihydrazide is used as a reagent in various synthetic reactions. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its role in the biosynthesis of pyrimidines. It is also used in studies related to nitrogen metabolism and transport in organisms like yeast.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its role in metabolic pathways makes it a candidate for studies related to metabolic disorders and cancer.
Industry
In the industrial sector, the compound is used in the production of various chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ureidosuccinic acid dihydrazide involves its participation in metabolic pathways, particularly in the biosynthesis of pyrimidines. It acts as an intermediate in these pathways, facilitating the conversion of precursor molecules to pyrimidine nucleotides. The molecular targets and pathways involved include enzymes like aspartate transcarbamylase and dihydroorotase, which catalyze the reactions in which this compound is involved.
Comparación Con Compuestos Similares
Similar Compounds
- Adipic acid dihydrazide
- Sebacic acid dihydrazide
- Isophthalic dihydrazide
- Carbodihydrazide
Uniqueness
Ureidosuccinic acid dihydrazide is unique due to its specific role in pyrimidine biosynthesis. Unlike other dihydrazides, it is directly involved in metabolic pathways that are crucial for the synthesis of nucleotides. This makes it particularly valuable in biological and medical research.
Propiedades
Número CAS |
37458-18-7 |
|---|---|
Fórmula molecular |
C5H12N6O3 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
(1,4-dihydrazinyl-1,4-dioxobutan-2-yl)urea |
InChI |
InChI=1S/C5H12N6O3/c6-5(14)9-2(4(13)11-8)1-3(12)10-7/h2H,1,7-8H2,(H,10,12)(H,11,13)(H3,6,9,14) |
Clave InChI |
ULXNFLKZMNLJAD-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)NN)NC(=O)N)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















